molecular formula C24H24Cl2N6O2 B2711423 7-(4-chlorobenzyl)-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898409-35-3

7-(4-chlorobenzyl)-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2711423
CAS RN: 898409-35-3
M. Wt: 499.4
InChI Key: FKHSYDSJQZNCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24Cl2N6O2 and its molecular weight is 499.4. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

The compound and its derivatives have been explored for their cardiovascular effects. For instance, derivatives of this compound have shown promising electrocardiographic, antiarrhythmic, and hypotensive activities. Certain analogues demonstrated strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, while others displayed hypotensive activity, indicating potential applications in cardiovascular diseases management (Chłoń-Rzepa et al., 2004).

Receptor Affinity and Pharmacological Evaluation

Another study investigated new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, evaluating their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential psychotropic activity. Selected compounds exhibited antidepressant-like and anxiolytic-like activities in animal models, suggesting their utility in designing new treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antimicrobial Activity

A study on purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis. The compounds were designed to target MurB, disrupting the biosynthesis of peptidoglycan and exerting antiproliferative effects. This research highlighted a group of analogues with significant anti-mycobacterial activity, offering insights into the development of new therapeutic agents against tuberculosis (Konduri et al., 2020).

Antiasthmatic Activity

Xanthene derivatives of the compound were synthesized and evaluated for their antiasthmatic activity. The study developed compounds displaying significant vasodilator activity, indicating potential applications as anti-asthmatic agents. This suggests the compound's derivatives could contribute to new therapeutic approaches in asthma management (Bhatia et al., 2016).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N6O2/c1-29-21-20(22(33)28-24(29)34)32(15-16-5-7-18(25)8-6-16)23(27-21)31-11-9-30(10-12-31)14-17-3-2-4-19(26)13-17/h2-8,13H,9-12,14-15H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHSYDSJQZNCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorobenzyl)-8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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